BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the
Synthesis of Isomaltulose Hydrate from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573859

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and
fructose linked by an a-1,6-glycosidic bond.[1][2] It is a non-cariogenic, low-glycemic sweetener
that finds applications in the food, pharmaceutical, and beverage industries as a sugar
substitute.[3] The synthesis of isomaltulose from sucrose is primarily achieved through
enzymatic conversion using sucrose isomerase (EC 5.4.99.11).[4][5] This enzyme catalyzes
the intramolecular rearrangement of the a-1,2-glycosidic bond in sucrose to an a-1,6-glycosidic
bond, yielding isomaltulose.[4] Various microorganisms, including species of Erwinia,
Klebsiella, Serratia, and Protaminobacter, are known to produce sucrose isomerase.[6] This
document provides a detailed protocol for the synthesis, purification, and crystallization of
isomaltulose hydrate from sucrose using immobilized sucrose isomerase.

Principle of the Method
The synthesis of isomaltulose hydrate from sucrose involves a three-stage process:

o Enzymatic Conversion: Sucrose is converted to isomaltulose using immobilized sucrose
isomerase. Immobilization of the enzyme allows for its easy separation from the reaction
mixture and reuse, which can significantly reduce production costs.[6]
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 Purification: The resulting syrup, containing isomaltulose, unreacted sucrose, and by-
products such as glucose and fructose, is purified. This is typically achieved through
chromatographic methods to remove impurities.

o Crystallization: Purified isomaltulose syrup is concentrated, and isomaltulose hydrate is
crystallized through controlled cooling and seeding.

Experimental Protocols
Materials and Equipment

e Sucrose (food grade)

e Immobilized Sucrose Isomerase (e.g., from Protaminobacter rubrum)
e Sodium Acetate Buffer (pH 5.5)

» Activated Carbon

» Diatomaceous Earth

» Cation and Anion Exchange Resins

o Isomaltulose Hydrate Crystals (for seeding)

o High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector
(RID)

o Jacketed Reaction Vessel with Temperature and pH control
e Rotary Evaporator

o Crystallizer with controlled cooling and agitation

« Filtration or Centrifugation equipment

e Vacuum Oven
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Protocol 1: Enzymatic Conversion of Sucrose to
Isomaltulose

o Substrate Preparation: Prepare a 55% (w/v) sucrose solution in sodium acetate buffer (50
mM, pH 5.5).[7] Heat the solution to 50-60°C to ensure complete dissolution of sucrose.

e Enzymatic Reaction:
o Transfer the sucrose solution to a jacketed reaction vessel maintained at 40°C.[8]

o Add the immobilized sucrose isomerase to the sucrose solution. The enzyme dosage will
depend on the activity of the specific immobilized preparation (a typical starting point is 15-
25 U/g of sucrose).[1][2][8]

o Maintain the pH of the reaction mixture at 5.5.[8]
o Allow the reaction to proceed for 6-10 hours with gentle agitation.[1][2][8]
e Monitoring the Reaction:

o Periodically take samples from the reaction mixture to monitor the conversion of sucrose
to isomaltulose.

o Analyze the samples using HPLC-RID. A typical mobile phase is a mixture of acetonitrile
and water.

o Enzyme Separation: Once the desired conversion rate (typically 80-95%) is achieved,
separate the immobilized enzyme from the reaction mixture by filtration or decantation. The
enzyme can be washed and stored for reuse.[6]

Protocol 2: Purification of Isomaltulose Syrup

o Decolorization: Add activated carbon (1-2% wi/v) to the isomaltulose syrup and stir for 30-60
minutes at 50°C to remove color impurities. Filter the mixture through a bed of diatomaceous
earth to remove the activated carbon.

e lon Exchange Chromatography:
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o Pass the decolorized syrup through a column packed with a strong acid cation exchange
resin to remove cations.

o Subsequently, pass the syrup through a column packed with a weak base anion exchange
resin to remove anions and organic acids.[7][9] This step also helps in removing any
remaining color.

 Removal of Residual Sugars (Optional): If significant amounts of sucrose, glucose, or
fructose remain, the syrup can be further purified by passing it through a column containing
immobilized yeast cells, which will consume these sugars.[7][9]

Protocol 3: Crystallization of Isomaltulose Hydrate

o Concentration: Concentrate the purified isomaltulose syrup to a concentration of 65-70%
(w/v) using a rotary evaporator at a temperature not exceeding 65°C to minimize color
formation.[7][9]

o Crystallization:
o Transfer the concentrated syrup to a crystallizer and cool it to 50°C with gentle stirring.

o Seed the solution with fine crystals of isomaltulose hydrate (approximately 0.1% w/w) to
induce crystallization.[10]

o Cool the mixture slowly to 20°C over several hours (e.g., a cooling rate of 5°C/hour).[3][7]
e Harvesting and Drying:

o Collect the isomaltulose hydrate crystals by filtration or centrifugation.[7][9]

o Wash the crystals with a small amount of cold water to remove any adhering syrup.

o Dry the crystals in a vacuum oven at 40°C.[7][9] The final product should be a white
crystalline powder of isomaltulose monohydrate.[9]

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Synthesis of Isomaltulose
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Parameter Value Reference
Substrate Sucrose [4]

Enzyme Sucrose Isomerase [4]

Sucrose Concentration 400-800 g/L [11[2][8]
Temperature 40°C [8]

pH 5.5 [8]

Enzyme Dosage 15-25 U/g sucrose

[1](218]

Reaction Time 6-10 hours

(11218l

Table 2: Reported Yields and Purity of Isomaltulose

Conversion Isomaltulose
Method . By-products Reference
Rate Purity
Immobilized 2%
Raoultella 81.7% Not specified monosaccharide [8]
terrigena Slase S
Immobilized
) >90% (after 13 N
Yarrowia 85.8% Not specified [1][2][6]
) ) cycles)
lipolytica Slase
Immobilized 96.5% (after N
. 53-59% o Not specified [11]
Erwinia sp. cells crystallization)
Crystallization o
80% sucrose 94.5% (initial
from converted Other sugars [7109]

syrup

conversion

crystals)

Analytical Methods

The primary method for the quantification of isomaltulose and other sugars in the reaction
mixture is High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection
(RID).[12][13][14] Other methods such as High-Performance Anion-Exchange Chromatography
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with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography with Flame
lonization Detection (GC-FID), and Capillary Electrophoresis (CE) can also be used.[13][15][16]

Visualization

Click to download full resolution via product page

Caption: Workflow for the synthesis of isomaltulose hydrate from sucrose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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